N-(3-Phenyloxolan-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-phenyloxolan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-12(15)14-13(8-9-16-10-13)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSILXBZGUXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenyloxolan-3-yl)prop-2-enamide typically involves the reaction of 3-phenyloxolan-3-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenyloxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Phenyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The prop-2-enamide scaffold is common among analogs, but substituent variations dictate their properties:
| Compound Name | Substituent on Amide Nitrogen | Key Structural Features |
|---|---|---|
| N-(3-Phenyloxolan-3-yl)prop-2-enamide | 3-Phenyloxolan-3-yl | Cyclic ether (oxolane), phenyl group |
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) | 3-Fluoro-4-(trifluoromethyl)phenyl | Electron-withdrawing CF₃ and F substituents |
| (2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) | 4-Fluorophenyl | Para-F substituent, trifluoromethyl phenyl |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) | 2-(4-Hydroxyphenyl)ethyl | Phenolic hydroxyl, methoxy groups |
Key Observations :
Comparison with Target Compound :
Physicochemical Properties
Notes:
- Experimental logD₇.₄ values for analogs correlate with ClogP estimators (r = 0.65) .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of N-(3-Phenyloxolan-3-yl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
- Substitution reactions : Reacting a halogenated nitrobenzene derivative with phenyloxolane under alkaline conditions to introduce the oxolane moiety .
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, as demonstrated in analogous amide syntheses .
- Acylation : Condensing the intermediate amine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide backbone .
- Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity to minimize side reactions.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use - and -NMR to confirm the presence of the enamide double bond (δ ~6.0–7.5 ppm for vinyl protons) and oxolane ring protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for structure refinement, leveraging high-resolution diffraction data .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity using software like Gaussian. The phenyloxolane group may sterically hinder nucleophilic attacks on the enamide .
- Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
- Data Interpretation : Compare computed IR spectra with experimental FT-IR to validate intramolecular hydrogen bonding .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement with SHELXL : Address disordered oxolane rings using PART instructions and restraints. Validate thermal parameters (ADPs) to avoid overfitting .
- Cross-Validation : Correlate X-ray data with solid-state NMR to confirm torsion angles (e.g., C-N-C=O dihedral angles) .
- Case Study : In analogous compounds, discrepancies in bond lengths were resolved by refining hydrogen atom positions with neutron diffraction .
Q. How does structural modification of the phenyloxolane moiety influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| 3-Phenyloxolane | Methylation | ↑ Lipophilicity, ↓ Solubility |
| Oxolane oxygen | Replacement with S | Altered hydrogen-bonding capacity |
- Synthetic Approach : Introduce electron-withdrawing groups (e.g., -NO) via electrophilic substitution to modulate electronic effects .
- Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to quantify IC shifts .
Methodological Best Practices
Q. What purification techniques maximize yield and purity for this compound?
- Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystals with >99% purity (validate via HPLC, Rt ~8.2 min) .
- Troubleshooting : If dimerization occurs, add radical inhibitors (e.g., BHT) during acylation .
Q. How to design experiments to study the compound’s interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- In Silico Docking : Use AutoDock Vina to predict binding poses in receptor active sites, guided by crystallographic data .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?
- Answer :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) and monitor via LC-MS. Conflicting data may arise from varying water content in solvents .
- Mechanistic Insight : The oxolane ring’s strain may lead to acid-catalyzed ring-opening, forming a diol intermediate. Validate via -NMR tracking of proton shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
